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molecular formula C10H18O B192245 Lavandulol CAS No. 58461-27-1

Lavandulol

Cat. No. B192245
M. Wt: 154.25 g/mol
InChI Key: CZVXBFUKBZRMKR-UHFFFAOYSA-N
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Patent
US08097746B2

Procedure details

2-Isopropenyl-5-methyl-4-hexen-1-ol (154.25 g, 1.00 mol), toluene (775.6 g) and triethylamine (122.5 g, 1.21 mol) were charged in a four-neck flask (inner volume 2 L) equipped with a thermometer, a stirrer and a dropping funnel, and the mixture was cooled to 5° C. Then, methanesulfonyl chloride (137.5 g, 1.20 mol) was added dropwise to this mixture over 30 min. After the completion of the dropwise addition, the reaction mixture was further stirred at 25° C. for 1 hr. Water (462.4 g) was added to the obtained reaction mixture, the mixture was stirred for 15 min, and the organic layer was separated. The obtained organic layer was washed with 5 mass % aqueous solution of sodium hydrogencarbonate (488.0 g) and water (464.1 g) and concentrated to give 2-isopropenyl-5-methyl-4-hexen-1-yl methanesulfonate (237.73 g, 0.972 mol, yield 97.2%, purity 95%). The result of 1H-NMR measurement of 2-isopropenyl-5-methyl-4-hexen-1-yl methanesulfonate is shown below. The present compound is a novel substance.
Quantity
154.25 g
Type
reactant
Reaction Step One
Quantity
775.6 g
Type
reactant
Reaction Step One
Quantity
122.5 g
Type
reactant
Reaction Step One
Quantity
137.5 g
Type
reactant
Reaction Step Two
Name
Quantity
462.4 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])[CH2:5][OH:6])([CH3:3])=[CH2:2].C1(C)C=CC=CC=1.C(N(CC)CC)C.[CH3:26][S:27](Cl)(=[O:29])=[O:28]>O>[CH3:26][S:27]([O:6][CH2:5][CH:4]([C:1]([CH3:3])=[CH2:2])[CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])(=[O:29])=[O:28]

Inputs

Step One
Name
Quantity
154.25 g
Type
reactant
Smiles
C(=C)(C)C(CO)CC=C(C)C
Name
Quantity
775.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
122.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
137.5 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
462.4 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was further stirred at 25° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, a stirrer and a dropping funnel
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The obtained organic layer was washed with 5 mass % aqueous solution of sodium hydrogencarbonate (488.0 g) and water (464.1 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)OCC(CC=C(C)C)C(=C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.972 mol
AMOUNT: MASS 237.73 g
YIELD: PERCENTYIELD 97.2%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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